Diphenylethanedione dihydrazone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-hydrazinylidene-1,2-diphenylethylidene)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-17-13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPOAAKGAFHAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C(=NN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276125 | |
| Record name | 1,2-Diphenylethane-1,2-dione dihydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-78-7 | |
| Record name | 1,2-Diphenylethane-1,2-dione dihydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diphenylethane-1,2-dione dihydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylethanedione dihydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization of Diphenylethanedione Dihydrazone
Established Synthetic Routes to Diphenylethanedione Dihydrazone
The primary and most well-documented method for synthesizing this compound involves a direct condensation reaction.
Condensation Reactions with Benzil (B1666583) and Hydrazine (B178648)
The synthesis of this compound is classically achieved through the condensation reaction of benzil (1,2-diphenylethanedione) with hydrazine. orgsyn.orgorgsyn.org In this reaction, the two ketone functionalities of benzil react with the amino groups of two hydrazine molecules to form the corresponding dihydrazone.
The reaction is typically carried out in a suitable solvent, such as an alcohol, and may be heated to facilitate the reaction. orgsyn.org The general chemical equation for this reaction is:
C₁₄H₁₀O₂ (Benzil) + 2 N₂H₄ (Hydrazine) → C₁₄H₁₄N₄ (this compound) + 2 H₂O
Optimized Reaction Conditions and Yield Enhancements
Various modifications to the reaction conditions have been explored to optimize the yield and purity of the final product. One common procedure involves refluxing a solution of benzil in an alcohol like n-propyl alcohol with an excess of hydrazine hydrate (B1144303) for an extended period. orgsyn.org Cooling the reaction mixture then allows for the crystallization of the this compound, which can be collected by filtration. orgsyn.org Yields for this method have been reported to be in the range of 83–89%. orgsyn.org
It is important to note that the monohydrazone of benzil may precipitate initially but typically redissolves upon heating. orgsyn.org Careful handling during the drying process is also crucial, as this compound can sublime under vacuum. orgsyn.org
Synthesis of Novel N,N'-Bis-(Substituted-methylene)this compound Derivatives
The reactivity of the terminal amino groups in this compound allows for further derivatization, leading to the synthesis of a wide array of N,N'-bis-(substituted-methylene)this compound derivatives. These derivatives often exhibit interesting coordination properties and have been investigated for their potential applications.
Design Principles for Derivatization
The design of these derivatives is guided by the principle of introducing various functionalities through the reaction of the dihydrazone with different aldehydes or ketones. nih.govnih.gov This approach allows for the systematic modification of the steric and electronic properties of the final molecule. The choice of the aldehyde or ketone is crucial in determining the chemical and physical properties of the resulting Schiff base derivative.
Synthetic Approaches to Substituted Quinolylmethylene Analogues
A notable class of derivatives are the N,N'-bis-(quinolylmethylene)diphenylethanedione dihydrazones. eurjchem.comeurjchem.com The synthesis of these compounds involves the reaction of this compound with a substituted quinolinecarboxaldehyde. For instance, N,N'-bis-(3-quinolylmethylene)this compound has been synthesized and characterized. eurjchem.comeurjchem.com The reaction involves the condensation of the dihydrazone with two equivalents of 3-quinolinecarboxaldehyde.
The resulting molecule possesses two quinoline (B57606) moieties, which can significantly influence its coordination chemistry and supramolecular assembly. eurjchem.com X-ray diffraction studies have revealed that these quinoline groups can be disposed nearly perpendicularly to the central C-C bond, leading to unique molecular geometries. eurjchem.com
Synthesis of Other Aromatic and Heterocyclic Adducts
The synthetic strategy for creating N,N'-bis-(substituted-methylene)this compound derivatives extends to a wide variety of other aromatic and heterocyclic aldehydes. nih.goveuropeanreview.org This versatility allows for the generation of a large library of compounds with diverse structures and potential applications.
The general synthetic method involves the condensation of this compound with two equivalents of the desired aldehyde in a suitable solvent, often with a catalytic amount of acid. europeanreview.org This approach has been used to synthesize a range of derivatives, including those with substituted phenyl rings and other heterocyclic systems. nih.govbme.huresearchgate.netuobaghdad.edu.iq
| Starting Material 1 | Starting Material 2 | Product | Reaction Type |
| Benzil | Hydrazine | This compound | Condensation |
| This compound | 3-Quinolinecarboxaldehyde | N,N'-bis-(3-quinolylmethylene)this compound | Condensation (Schiff Base Formation) |
| This compound | Various Aromatic/Heterocyclic Aldehydes | N,N'-bis-(substituted-methylene)this compound derivatives | Condensation (Schiff Base Formation) |
Chemo- and Regioselectivity in this compound Synthesis
The synthesis of this compound from the reaction of benzil with hydrazine is a classic condensation reaction. However, the presence of two carbonyl groups in benzil introduces the possibility of forming both a monohydrazone and a dihydrazone. Furthermore, the resulting dihydrazone can exist in different stereoisomeric forms. The selective synthesis of the dihydrazone, and a specific isomer, is a key consideration for its practical application.
The reaction proceeds in a stepwise manner, with the initial formation of benzil monohydrazone. orgsyn.org This intermediate possesses a remaining carbonyl group that can further react with another molecule of hydrazine to yield the dihydrazone. The relative rates of these two steps are crucial in determining the final product distribution.
Factors Influencing Chemo- and Regioselectivity:
Several factors can be manipulated to control the chemo- and regioselectivity of the reaction between benzil and hydrazine:
Stoichiometry of Reactants: The molar ratio of hydrazine to benzil is a critical parameter. An excess of hydrazine is typically employed to favor the formation of the dihydrazone over the monohydrazone. A detailed study published in Organic Syntheses describes a high-yield synthesis of benzil dihydrazone using a significant excess of hydrazine hydrate. orgsyn.org
Reaction Temperature and Time: Higher temperatures and longer reaction times generally favor the formation of the thermodynamically more stable dihydrazone. The aforementioned Organic Syntheses procedure involves refluxing the reaction mixture for an extended period to ensure complete conversion to the dihydrazone. orgsyn.org
Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate and product distribution. Solvents like n-propyl alcohol and ethylene (B1197577) glycol have been successfully used for the synthesis of benzil dihydrazone. orgsyn.orgresearchgate.net
Catalysts: While the reaction can proceed without a catalyst, acidic or basic conditions can alter the rate of hydrazone formation. The mechanism of hydrazone formation is known to be pH-dependent, with the rate-limiting step often being the dehydration of the tetrahedral intermediate.
Isomeric Forms of this compound:
This compound can exist as three possible geometric isomers due to the restricted rotation around the C=N double bonds: syn-, anti-, and amphi-isomers. ebsco.comyoutube.com The syn-isomer has both hydrazone groups on the same side of the C-C single bond, the anti-isomer has them on opposite sides, and the amphi-isomer has one on each side.
A study on the molecular and supramolecular structure of benzil dihydrazone revealed that the molecule adopts a twisted conformation in the solid state. researchgate.net This twisted nature arises from the steric hindrance between the bulky phenyl groups. The specific isomer obtained can be influenced by the reaction conditions and the method of crystallization.
Advanced Spectroscopic and Crystallographic Characterization of Diphenylethanedione Dihydrazone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For diphenylethanedione dihydrazone, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a comprehensive picture of its molecular framework.
¹H NMR Spectroscopic Analysis and Proton Resonance Assignment
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the protons of the hydrazone functional groups (-NH₂). The chemical environment of each proton determines its specific resonance frequency. organicchemistrydata.org
The aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. This region can be complex due to the coupling between adjacent protons on the phenyl rings. The protons in the ortho positions are expected to resonate at a slightly different chemical shift compared to the meta and para protons due to their proximity to the C=N bond.
The protons of the N-H groups of the hydrazone moiety are also readily identifiable. These protons are exchangeable and their signals can be broad. Their chemical shift is sensitive to factors such as solvent, concentration, and temperature. Typically, the N-H protons of hydrazones give rise to signals in the range of 8.0 to 11.0 ppm.
Table 1: ¹H NMR Chemical Shift Assignments for this compound Note: The following data are representative and can vary based on solvent and experimental conditions.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (ortho, meta, para) | 7.2 - 7.8 | Multiplet (m) |
| Hydrazone Protons (-NH₂) | 9.0 - 10.5 | Broad Singlet (br s) |
¹³C NMR Spectroscopic Analysis and Carbon Resonance Assignment
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. libretexts.org In this compound, the key signals correspond to the carbons of the phenyl rings and the iminic carbons of the C=N bonds.
The aromatic carbons typically resonate in the range of 120-140 ppm. Due to the symmetry of the molecule, fewer signals than the total number of aromatic carbons may be observed. The carbon atom attached to the C=N group (ipso-carbon) will have a distinct chemical shift. The iminic carbons (C=N) are characteristically found further downfield, usually in the region of 145-160 ppm, due to the electronegativity of the attached nitrogen atoms. researchgate.net
Table 2: ¹³C NMR Chemical Shift Assignments for this compound Note: The following data are representative and can vary based on solvent and experimental conditions.
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Aromatic Carbons | 125 - 135 |
| Ipso-Aromatic Carbon | 135 - 140 |
| Iminic Carbon (C=N) | 150 - 155 |
Two-Dimensional NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. harvard.eduemerypharma.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. In the COSY spectrum of this compound, cross-peaks would be observed between the adjacent aromatic protons, confirming their positions on the phenyl rings. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between each aromatic proton and its attached carbon, facilitating the assignment of the aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). For this compound, HMBC would be crucial to connect the phenyl rings to the central ethanedione dihydrazone core. Correlations would be expected between the ortho-protons of the phenyl rings and the iminic carbons, as well as between the N-H protons and the iminic carbons. ruc.dk
These 2D NMR experiments, used in conjunction, provide a detailed and confirmed structural map of the molecule.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. upi.edu
Characteristic Vibrational Modes of this compound
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
N-H Stretching: The stretching vibrations of the N-H bonds in the hydrazone's -NH₂ groups are typically observed in the region of 3450-3300 cm⁻¹. The presence of two bands in this region can correspond to the asymmetric and symmetric stretching modes.
C-H Stretching (Aromatic): The stretching of C-H bonds in the phenyl rings usually appears as a group of weak to medium bands just above 3000 cm⁻¹.
C=N Stretching: The stretching vibration of the imine (C=N) bond is a key characteristic of hydrazones. This absorption is typically found in the 1650-1580 cm⁻¹ region. researchgate.net
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ range.
N-N Stretching: The stretching of the N-N single bond can be observed, though it is often weak, in the 1170-1020 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3450 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| C=N Stretch | 1620 - 1580 | Medium to Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| N-N Stretch | 1170 - 1020 | Weak to Medium |
Investigation of Hydrogen Bonding Interactions via IR Spectroscopy
FT-IR spectroscopy is particularly sensitive to hydrogen bonding. researchgate.net The presence of both a hydrogen bond donor (N-H) and acceptor (the nitrogen of the C=N group) in this compound allows for the formation of intermolecular hydrogen bonds.
These interactions can be studied by observing the N-H stretching vibrations. In the presence of hydrogen bonding, the N-H absorption band typically broadens and shifts to a lower frequency (a redshift). The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding. For instance, in concentrated solutions or in the solid state, where intermolecular hydrogen bonding is more prevalent, the N-H stretching band will appear at a lower wavenumber compared to a dilute solution in a non-polar solvent where such interactions are minimized. mdpi.com This phenomenon is a clear indicator of the supramolecular structures formed by this compound.
Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, this analysis reveals key information about its chromophoric systems and their interaction with the surrounding environment.
Electronic Transitions and Chromophoric Analysis
The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within its specific functional groups, known as chromophores. The primary chromophores in this molecule are the two hydrazone groups (-C=N-NH₂) and the two phenyl rings. The conjugation between the C=N double bonds and the phenyl groups creates an extended π-electron system.
The observed absorption bands arise from two main types of electronic transitions:
π → π Transitions:* These are high-energy transitions of electrons from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the phenyl rings and the C=N bonds in the dihydrazone backbone. These transitions typically result in strong absorption bands. jocpr.com In hydrazones, these bands are often observed in the UV region.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, located on the nitrogen atoms of the hydrazone moieties, to a π* antibonding orbital. These transitions are generally of lower energy and lower intensity compared to π → π* transitions.
The combination of these chromophores and their electronic transitions gives this compound its characteristic absorption spectrum. The presence of two phenyl rings in conjugation with the dihydrazone system influences the energy levels of the molecular orbitals, affecting the wavelengths of maximum absorption (λmax).
Solvent Effects on Electronic Spectra
The phenomenon where the position, and sometimes intensity, of UV-Vis absorption bands change with the polarity of the solvent is known as solvatochromism. This effect provides insight into the change in dipole moment of the molecule upon electronic excitation. Hydrazones are known to exhibit solvatochromism due to the presence of polarizable π-systems and atoms with lone pairs capable of hydrogen bonding. researchgate.net
The electronic spectra are typically recorded in various solvents of differing polarity.
Polar Solvents: In polar protic solvents like ethanol (B145695) or water, there is a possibility of hydrogen bonding between the solvent molecules and the nitrogen atoms of the hydrazone. This can stabilize the non-bonding orbitals, typically leading to a blue shift (hypsochromic shift) for n → π* transitions. Conversely, π → π* transitions may exhibit a red shift (bathochromic shift) in polar solvents, as the more polar excited state is stabilized more than the ground state.
Non-polar Solvents: In non-polar solvents like hexane (B92381) or chloroform, solute-solvent interactions are weaker, and the spectrum reflects the electronic transitions with minimal perturbation from the environment. rsc.org
The table below illustrates a representative example of how the absorption maxima (λmax) of a hydrazone compound might shift in different solvents.
| Solvent | Polarity (Dielectric Constant) | Typical λmax (nm) for π → π | Typical λmax (nm) for n → π |
| Hexane | 1.9 | ~290 | ~350 |
| Chloroform | 4.8 | ~295 | ~345 |
| Ethanol | 24.6 | ~300 | ~330 |
| DMSO | 46.7 | ~305 | ~335 |
Note: This table provides illustrative data for a generic hydrazone to demonstrate the concept of solvatochromism.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₄N₄), the exact monoisotopic mass is calculated to be 238.1218 Da. nih.gov
In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound, the molecular ion peak would be observed at m/z ≈ 238. nih.gov
The mass spectrum also displays various fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure. For instance, a prominent fragment in the mass spectrum of the parent diketone, benzil (B1666583), is the benzoyl cation (C₆H₅CO⁺) at m/z 105. nist.gov Similar fragmentation pathways involving the cleavage of C-C and C-N bonds are expected for the dihydrazone derivative, providing further structural confirmation. Data from GC-MS analysis is available in public databases like that of the National Institute of Standards and Technology (NIST). nih.gov
Single-Crystal X-ray Diffraction Analysis
Determination of Molecular Geometry and Conformation
SC-XRD analysis allows for the unambiguous determination of the molecule's geometry. For this compound, this includes the precise measurement of all bond lengths, bond angles, and torsion angles. The IUPAC name, (E)-[(2E)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine, indicates that the molecule exists in the E,E-configuration about the two C=N bonds. nih.gov
Key geometric parameters that are determined include:
The lengths of the C=N, N-N, C-C (both sp²-sp² and sp²-sp³), and C-H bonds. The C=N double bond is expected to be significantly shorter than the N-N single bond. mdpi.comresearchgate.net
The bond angles around the sp² hybridized carbon and nitrogen atoms, which are expected to be approximately 120°.
The torsion angles describing the planarity of the hydrazone moieties and the orientation of the two phenyl rings relative to the central dihydrazone backbone. iucr.org
The table below lists some of the key bond lengths and angles that are elucidated by an SC-XRD study.
| Parameter | Description | Typical Value (Å or °) |
| C=N | Carbon-Nitrogen double bond length | ~1.27 Å |
| N-N | Nitrogen-Nitrogen single bond length | ~1.38 Å |
| C-C (backbone) | Central Carbon-Carbon single bond | ~1.48 Å |
| C=N-N | Angle within the hydrazone group | ~116-120° |
| N-C-C | Angle within the hydrazone group | ~115-121° |
| Phenyl-C-C | Torsion angle of phenyl ring | Varies |
Note: The values are typical for hydrazone structures and serve as examples of the data obtained. iucr.orgmdpi.com
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, SC-XRD reveals how multiple molecules are arranged in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions, which dictate the crystal's stability and physical properties. tandfonline.com
For this compound, the key interactions are:
Hydrogen Bonding: The terminal -NH₂ groups of the hydrazone moieties are excellent hydrogen bond donors, while the imine nitrogen atoms (-C=N-) can act as hydrogen bond acceptors. This allows for the formation of robust N-H···N intermolecular hydrogen bonds, which often link molecules into chains, dimers, or more complex three-dimensional networks. iucr.orgmdpi.com
Analysis of these interactions helps in understanding the supramolecular chemistry of the compound and is a cornerstone of crystal engineering. tandfonline.com
Elucidation of Hydrogen Bond Networks in Solid State
The solid-state arrangement of this compound and its derivatives is significantly influenced by the formation of intricate hydrogen bond networks. These non-covalent interactions play a crucial role in dictating the molecular conformation and crystal packing. The primary hydrogen bond donors in these structures are the N-H groups of the hydrazone moieties, while the nitrogen atoms of the imine and other functional groups on the aromatic rings can act as acceptors.
Intermolecular and Intramolecular Hydrogen Bonding:
In the crystalline state, this compound and its derivatives can exhibit both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonds, formed between a hydrogen atom and an acceptor atom within the same molecule, can lead to the formation of stable ring motifs. Intermolecular hydrogen bonds, on the other hand, link neighboring molecules, giving rise to extended one-, two-, or three-dimensional supramolecular architectures. The presence and nature of these hydrogen bonds are dependent on the specific molecular geometry and the presence of various substituent groups.
Crystallographic Data for this compound:
The crystal structure of the parent compound, this compound, is available in the Crystallography Open Database (COD) under the identification code 7203536 . This data provides the precise atomic coordinates, bond lengths, and bond angles, which are essential for a detailed analysis of its hydrogen bonding network.
A Case Study: N,N'-bis(3-quinolyl-methylene)this compound
A detailed crystallographic study of a derivative, N,N'-bis(3-quinolyl-methylene)this compound, offers valuable insights into the hydrogen bonding patterns that can be expected in this class of compounds. The crystal structure of this derivative reveals a complex network of intermolecular hydrogen bonds that drive the formation of a supramolecular assembly. eurjchem.com
In this particular derivative, the two quinoline (B57606) moieties are positioned nearly perpendicular to each other around the central C-C bond, resulting in an 'L' shaped molecule. This specific geometry facilitates the formation of a hydrogen-bonded supramolecular rectangle involving two self-complementary molecules. eurjchem.com These rectangular units are further organized in the crystal lattice through π-π stacking interactions. eurjchem.com
A Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, of this derivative showed that H···H (52.3%), C···C (13.1%), C···H (9.9%), and N···H (7.4%) interactions are the most significant contributors to the crystal packing. eurjchem.com The N···H interactions are indicative of the hydrogen bonds present in the structure.
Key Crystallographic and Hydrogen Bond Data for N,N'-bis(3-quinolyl-methylene)this compound:
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.885(3) |
| b (Å) | 11.134(3) |
| c (Å) | 12.870(3) |
| α (°) | 90.122(6) |
| β (°) | 114.141(6) |
| γ (°) | 110.277(5) |
| Volume (ų) | 1316.1(6) |
| Z | 2 |
| Data sourced from Patra, G. K., et al. (2021). eurjchem.com |
General Features of Hydrogen Bonding in Hydrazone Derivatives:
Studies on various hydrazone derivatives have established common patterns in their hydrogen bonding behavior. The N-H group of the hydrazone is a consistent hydrogen bond donor. In many instances, intermolecular N-H···N or N-H···O hydrogen bonds are observed, leading to the formation of dimers, chains, or more complex sheet-like structures. nih.gov For example, in some anti-beta-ketoarylhydrazones, chains of intermolecular N-H···O hydrogen bonds assisted by resonance (RAHB-inter) are formed, although the strength of these bonds can be influenced by other intramolecular interactions. nih.gov The presence of substituents on the phenyl rings can significantly alter the hydrogen bonding network by introducing new acceptor sites or by sterically hindering certain interactions. nih.gov
Computational and Theoretical Investigations of Diphenylethanedione Dihydrazone
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. By approximating the electron density of a system, DFT allows for the calculation of various molecular properties, offering a window into the behavior of compounds like diphenylethanedione dihydrazone.
Geometry Optimization and Energetic Landscapes
The first step in a comprehensive DFT study involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For derivatives of this compound, such as N,N'-bis(3-quinolyl-methylene)this compound, single-crystal X-ray diffraction has provided the initial atomic coordinates. eurjchem.com These experimental structures are then used as a starting point for DFT calculations, which refine the geometry in the gaseous phase.
Theoretical calculations for related hydrazone compounds have been performed using various levels of theory, such as B3LYP with a 6-31G(d,p) basis set, to obtain optimized geometries. nih.govnih.gov These optimized structures are confirmed to be at a minimum on the potential energy surface by ensuring the absence of any imaginary frequencies in the vibrational analysis. nih.gov The resulting energetic landscapes provide crucial information about the conformational preferences and the relative stability of different isomers. For instance, in a study of a new bis-hydrazone derived from benzil (B1666583), the s-Trans conformation was found to be influenced by contact interactions and steric effects. researchgate.net
Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more prone to chemical reactions. mdpi.com
The HOMO acts as an electron donor, and its energy is related to the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is an electron acceptor, and its energy correlates with the molecule's electrophilicity. youtube.comyoutube.com In hydrazone derivatives, the distribution of the HOMO and LUMO is often spread across different parts of the molecule. For example, in some thiazole (B1198619) azo dyes, the HOMO is distributed over the donor moiety and aromatic rings, while the LUMO is localized on the acceptor part of the molecule. mdpi.com This separation of the frontier orbitals is crucial for understanding charge transfer within the molecule.
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgavogadro.cc These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com
In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netyoutube.com Regions with a neutral potential are often colored green. youtube.com MEP analysis is instrumental in understanding intermolecular interactions, particularly hydrogen bonding, as the positive potential on hydrogen atoms interacts with the negative potential on electronegative atoms like oxygen and nitrogen. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a sophisticated method used to visualize and quantify the intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions where the electron distribution of a promolecule dominates the electron distribution of the procrystal, Hirshfeld surfaces provide a unique fingerprint of the molecular environment.
Quantitative Analysis of Intermolecular Contacts (e.g., H···H, C···H, N···H, C···C)
A key feature of Hirshfeld surface analysis is its ability to provide a quantitative breakdown of the different types of intermolecular contacts. This is achieved by generating a 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atoms inside (dᵢ) and outside (dₑ) the surface.
For a derivative of this compound, N,N'-bis(3-quinolyl-methylene)this compound, a detailed analysis of the Hirshfeld surface revealed the following contributions of various intermolecular contacts: eurjchem.com
| Intermolecular Contact | Contribution (%) |
| H···H | 52.3 |
| C···C | 13.1 |
| C···H | 9.9 |
| N···H | 7.4 |
This data is for N,N'-bis(3-quinolyl-methylene)this compound, a close derivative of the subject compound.
This quantitative data highlights that H···H interactions are the most significant contributors to the crystal packing of this particular derivative, which is a common feature in many organic molecules. eurjchem.comnih.gov The presence and percentage of other contacts like C···H, C···C, and N···H provide a comprehensive picture of the forces holding the molecules together in the solid state.
Fingerprint Plot Interpretation for Molecular Recognition
The 2D fingerprint plot is a powerful tool for visualizing and interpreting the nature of intermolecular interactions. Different types of interactions have characteristic shapes on the fingerprint plot. For instance, sharp spikes on the plot are typically indicative of hydrogen bonds, while more diffuse features can represent van der Waals interactions.
The interpretation of these plots allows for a detailed understanding of the molecular recognition processes within the crystal. The relative contributions of different contacts, as quantified from the fingerprint plot, reveal the key interactions that stabilize the crystal structure. This information is crucial for understanding polymorphism, designing new crystalline materials, and predicting the physical properties of solids.
Quantum Chemical Calculations of Thermodynamic Parameters
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and thermodynamic properties of molecules. These methods can accurately predict various parameters that are crucial for understanding the stability and reactivity of compounds like this compound and its derivatives.
Detailed theoretical studies have been conducted on derivatives such as (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil. nih.gov For these molecules, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set have been employed to determine their optimized geometric structure and electronic properties. nih.gov Such calculations provide access to key thermodynamic and reactivity descriptors.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO energy corresponds to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The difference between these energies, the HOMO-LUMO gap (ΔEGap), is a critical indicator of molecular stability and reactivity. nih.govacs.org A smaller energy gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. tandfonline.com
For the (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil, the calculated HOMO and LUMO energies are -5.1462 eV and -1.5587 eV, respectively, resulting in an energy gap of 3.5875 eV. nih.gov The distribution of these frontier orbitals is also revealing; the HOMO is primarily located over the two phenyl hydrazyl moieties, whereas the LUMO is spread across the entire molecule. nih.gov
From these frontier orbital energies, several global reactivity descriptors can be calculated to further characterize the molecule's thermodynamic behavior. nih.govtandfonline.com These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.govacs.org
Table 1: Calculated Quantum Chemical Parameters for a Benzil Dihydrazone Derivative
| Parameter | Formula | Value (eV) |
|---|---|---|
| EHOMO | - | -5.1462 |
| ELUMO | - | -1.5587 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5875 |
| Ionization Potential (I) | -EHOMO | 5.1462 |
| Electron Affinity (A) | -ELUMO | 1.5587 |
| Electronegativity (χ) | (I + A) / 2 | 3.3524 |
| Chemical Hardness (η) | (I - A) / 2 | 1.7937 |
| Chemical Softness (S) | 1 / (2η) | 0.2787 |
Data sourced from a DFT/B3LYP/6-31G(d,p) study on (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil. nih.gov
These theoretical calculations are often correlated with experimental data from techniques like UV-Vis and IR spectroscopy to validate the computational models. nih.govtandfonline.com
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique is invaluable for studying the dynamic nature of compounds and for performing conformational analysis, which examines the different spatial arrangements (conformations) a molecule can adopt. tandfonline.commdpi.com
Conformational studies can also be performed using DFT calculations by analyzing the potential energy surface as a function of key dihedral angles. researchgate.net For a bis-hydrazone derived from benzil, a conformational study was carried out by rotating the dihedral angle C13-C14-N3-N4 from 0° to 360° in steps of 10°. nih.gov This analysis helps to identify the most stable conformers, which correspond to the minima on the potential energy surface. nih.gov
The study on (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil revealed that the most stable conformation corresponds to a dihedral angle of -101.48°. nih.gov The existence of other stable conformers was also identified at different angles, though with higher relative energies. nih.gov
Table 2: Conformational Analysis of a Benzil Dihydrazone Derivative
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Stability |
|---|---|---|
| -101.48 | 0.00 | Most Stable |
| 71.52 | 0.44 | Stable |
| -178.48 | 1.83 | Stable |
| 178.52 | 1.83 | Stable |
| -4.48 | 10.32 | Transition State |
Data sourced from a DFT study on (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil. nih.gov
These conformational analyses are crucial for understanding how the molecule's three-dimensional structure influences its properties and interactions. The flexibility around rotatable bonds, like the C-N bond in hydrazones, can lead to different isomers (e.g., E/Z isomerization), which can be influenced by external stimuli like light. scielo.br
Coordination Chemistry of Diphenylethanedione Dihydrazone As a Ligand
Diphenylethanedione Dihydrazone as a Versatile Chelating Agent
The ability of this compound to form stable metal complexes stems from its capacity to act as a chelating agent. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This results in the formation of a ring structure, which enhances the stability of the complex.
This compound possesses multiple donor atoms, primarily the nitrogen atoms of the two azomethine (-C=N-) groups and the two terminal amino (-NH2) groups. mtct.ac.in These nitrogen atoms have lone pairs of electrons that can be donated to a metal ion, forming coordinate bonds. The presence of these multiple binding sites allows the ligand to coordinate to metal ions in various ways, leading to the formation of diverse complex structures. mtct.ac.innih.gov The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the solvent used. mtct.ac.in In many hydrazone complexes, coordination occurs through the azomethine nitrogen and the amide oxygen. mtct.ac.in
The flexibility of the this compound ligand plays a crucial role in its coordination behavior. The single bonds within the ligand's backbone allow for rotation, enabling it to adopt various conformations to accommodate the geometric preferences of different metal ions. This conformational flexibility allows the ligand to form stable complexes with a wide range of metals, each with its own preferred coordination geometry. mdpi.comnih.gov The ability of the ligand to adopt different spatial arrangements is a key factor in its versatility as a chelating agent. mdpi.comnih.gov
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. jocpr.comchemistryjournal.net The resulting complexes can be characterized by various analytical and spectroscopic techniques to determine their stoichiometry, coordination geometry, and the nature of the metal-ligand bonding.
This compound has been shown to form complexes with a variety of transition metal ions, including nickel(II), copper(I), silver(I), zinc(II), and lead(II). nih.govnih.gov The synthesis of these complexes is generally achieved by mixing a solution of the ligand with a solution of the corresponding metal salt, often with gentle heating or refluxing to facilitate the reaction. jocpr.com The resulting solid complexes can then be isolated by filtration, washed, and dried. The specific properties and structures of these complexes are influenced by the electronic configuration and size of the central metal ion.
Table 1: Examples of Metal Complexes with this compound and Related Hydrazones
| Metal Ion | General Synthetic Method | Potential Coordination |
|---|---|---|
| Ni(II) | Reaction of a metal chloride solution with the ligand in methanol (B129727) under reflux. jptcp.com | Octahedral or square planar geometries are common for Ni(II) complexes. jocpr.com |
| Cu(I) / Cu(II) | Mixing ethanolic solutions of the metal salt and the ligand. jocpr.com | Copper complexes can adopt various geometries, including tetrahedral and square planar. |
| Ag(I) | Reaction in a suitable solvent, often with the exclusion of light for silver compounds. | Linear coordination is common for Ag(I) complexes. |
| Zn(II) | Titration of the ligand with a zinc salt solution. nih.gov | Tetrahedral geometry is frequently observed in Zn(II) complexes. jake-song.com |
The stoichiometry of metal-dihydrazone complexes, which describes the ratio of metal ions to ligands, can vary. chemistryjournal.net Common stoichiometries include 1:1 and 1:2 (metal:ligand). chemistryjournal.netmun.ca The coordination geometry around the central metal ion is determined by the number of donor atoms from the ligand(s) and any other coordinated species like solvent molecules or anions. Possible geometries include tetrahedral, square planar, and octahedral. jocpr.comchemistryjournal.net For instance, in some cases, two deprotonated ligand molecules can coordinate to a single metal center, resulting in a six-coordinate distorted octahedral complex. mtct.ac.in The specific geometry adopted is a balance between the electronic preferences of the metal ion and the steric constraints imposed by the ligand. jake-song.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for characterizing metal-dihydrazone complexes and confirming the coordination of the ligand to the metal ion.
Infrared (IR) Spectroscopy: Upon complexation, characteristic vibrational frequencies of the ligand are shifted. A key indicator of coordination is the shift in the ν(C=N) stretching frequency of the azomethine group. mdpi.com This shift, typically to a lower or higher wavenumber, confirms the involvement of the azomethine nitrogen in coordination to the metal ion. mdpi.commdpi.com Changes in the vibrational bands of the amino (-NH2) groups can also provide evidence of their participation in bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes differ significantly from that of the free ligand. The UV-Vis spectrum of the ligand typically shows bands corresponding to π → π* and n → π* transitions. Upon complexation, these bands may shift, and new bands may appear in the visible region. researchgate.net These new bands are often attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion, providing evidence for the formation of the complex and information about its electronic structure. mun.ca
Table 2: Spectroscopic Data for a Representative Hydrazone Ligand and its Metal Complexes
| Compound | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) |
|---|---|---|
| Free Hydrazone Ligand | ν(N-H): ~3200-3400, ν(C=N): ~1630 | ~250-350 (π → π* and n → π* transitions) |
X-ray Crystallographic Analysis of Metal-Dihydrazone Complexes
Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional structure of metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For complexes of this compound (also known as benzil (B1666583) dihydrazone), crystallographic studies have revealed a diversity of structural motifs, heavily influenced by the nature of the metal ion and the counter-anions present in the crystal lattice.
Notably, the coordination chemistry of silver(I) with benzil dihydrazone has been structurally elucidated, showcasing the ligand's versatility. researchgate.net Studies have demonstrated that the interplay between the bulky phenyl substituents on the dihydrazone backbone and the coordinating or non-coordinating nature of the counter-anion dictates the final supramolecular architecture. researchgate.netresearchgate.net
In one such study, three new silver(I) complexes with benzil dihydrazone (L2) and the related diacetyl dihydrazone (L1) were synthesized and characterized. researchgate.net The resulting structures were found to be either one-dimensional polymeric assemblies or discrete dinuclear complexes. researchgate.net The coordination geometry around the Ag(I) centers varies, with both tetrahedral and square pyramidal motifs being observed. researchgate.netresearchgate.net This variability underscores the flexible coordination behavior of this compound.
For instance, Ag(I) complexes with benzil dihydrazone can form one-dimensional polymeric chains or discrete dinuclear species. researchgate.net The specific structural outcome is dependent on the counter-anion used in the synthesis. This demonstrates that anions can control the nuclearity and dimensionality of the resulting complexes. researchgate.net While detailed crystallographic data tables for these specific complexes are found within dedicated structural reports, the key findings emphasize the ligand's role in constructing diverse and complex supramolecular architectures.
The free this compound ligand itself has been shown to be a twisted molecule, with a significant torsion angle between the two imine bonds (N=C–C=N) of approximately 70°. researchgate.net This inherent non-planarity of the ligand backbone is a critical factor that influences the geometry of its metal complexes.
| Complex Type | Metal Ion | Coordination Geometry | Structural Motif | Ref |
| Benzil Dihydrazone Complex | Ag(I) | Tetrahedral, Square Pyramidal | 1D Polymeric Chain, Dinuclear | researchgate.net, researchgate.net |
This interactive table summarizes the known structural features of metal complexes with this compound based on available X-ray crystallographic data.
Structure-Property Relationships in Metal-Dihydrazone Coordination Compounds
The relationship between the structure of a coordination compound and its physical and chemical properties is a fundamental concept in inorganic chemistry. In metal complexes of this compound and related ligands, the specific arrangement of atoms profoundly influences properties such as magnetism and electronic spectra (color).
Although detailed structure-property correlation studies on this compound complexes are not extensively documented, principles can be drawn from closely related hydrazone systems. For instance, the geometry of cobalt(II) complexes with a derivative, benzil isonicotinoyl hydrazone, directly impacts their magnetic and spectral properties. Complexes with a distorted octahedral geometry around the Co(II) ion exhibit different magnetic moments and electronic absorption bands compared to those with a square planar geometry. jocpr.comjocpr.com The square planar complexes of this derivative were found to have lower magnetic moments, consistent with a low-spin electronic configuration. jocpr.com
Similarly, the coordination environment of nickel(II) complexes determines their magnetic behavior. Square planar Ni(II) complexes are typically diamagnetic (possessing no unpaired electrons), whereas octahedral and tetrahedral Ni(II) complexes are paramagnetic. nih.gov For example, studies on Ni(II) halide complexes with benzil 2,4-dinitro phenyl hydrazone, a derivative of the primary ligand, indicate a square planar configuration based on their diamagnetism and electronic spectra. globaljournals.org In contrast, the corresponding nickel thiocyanate (B1210189) complex was found to have an octahedral geometry and was paramagnetic, a direct result of the different coordination environment created by the thiocyanate ligands. globaljournals.org
The color of transition metal complexes is also intrinsically linked to their structure. The electronic transitions between d-orbitals, which are responsible for the absorption of visible light, are highly sensitive to the geometry of the complex and the nature of the metal-ligand bonds. A change from an octahedral to a square planar geometry, for example, will alter the splitting of the d-orbitals, leading to a change in the color of the complex. This is evident in the differing colors reported for various cobalt and nickel hydrazone complexes with different geometries. jocpr.comnih.govglobaljournals.org
The key structural factors influencing the properties of these complexes include:
Coordination Geometry: Whether the complex is octahedral, tetrahedral, or square planar.
Ligand Field Strength: The nature of the atoms from the dihydrazone ligand and any co-ligands bonded to the metal.
Metal-Ligand Bond Distances and Angles: Subtle changes in these parameters can fine-tune the electronic structure.
Supramolecular Interactions: How the complex molecules pack in the solid state can also influence bulk properties.
| Metal Ion | Coordination Geometry | Magnetic Property | Electronic Configuration | Reference Context |
| Co(II) | Distorted Octahedral | Paramagnetic | High-spin | jocpr.com, jocpr.com |
| Co(II) | Square Planar | Paramagnetic (lower moment) | Low-spin | jocpr.com |
| Ni(II) | Square Planar | Diamagnetic | Low-spin (d⁸) | globaljournals.org |
| Ni(II) | Octahedral | Paramagnetic | High-spin (d⁸) | globaljournals.org, nih.gov |
This interactive table illustrates the general relationship between structure and magnetic properties in transition metal hydrazone complexes, based on findings from related systems.
Supramolecular Chemistry and Self Assembly of Diphenylethanedione Dihydrazone
Hydrogen Bonding in Diphenylethanedione Dihydrazone Systems
Hydrogen bonding is a critical directional force in the molecular assembly of this compound systems. nih.govlibretexts.orgjackwestin.comkhanacademy.org The presence of both hydrogen bond donors (the N-H groups of the hydrazine (B178648) moiety) and acceptors (the nitrogen atoms of the imine and hydrazine groups) allows for a variety of hydrogen bonding motifs. nih.gov
Intramolecular and Intermolecular Hydrogen Bond Formation
This compound can exhibit both intramolecular and intermolecular hydrogen bonds, which play a significant role in determining molecular conformation and stability.
Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds in hydrazone-based systems can significantly influence their conformational preferences. rsc.orgmdpi.com These bonds can form between the N-H proton of one hydrazine unit and the nitrogen atom of the adjacent imine, creating a pseudo-ring structure. This type of interaction can "shield" the polar groups of the molecule, which can be a strategy to improve membrane permeability in drug design. rsc.org The strength of these intramolecular hydrogen bonds can be influenced by the electronic nature of substituents on the phenyl rings. mdpi.com
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are the primary drivers for the self-assembly of this compound molecules into larger aggregates. researchgate.netchemistryguru.com.sg These bonds typically form between the N-H group of one molecule and a nitrogen acceptor on a neighboring molecule. In some cases, more complex hydrogen bonding networks involving solvent molecules can also be observed. stanford.edu The interplay between intra- and intermolecular hydrogen bonds is a key factor in the resulting supramolecular architecture. researchgate.netstanford.edu
Influence on Crystal Packing and Molecular Architecture
In the solid state, intermolecular hydrogen bonds link individual molecules into one-, two-, or three-dimensional networks. For instance, in some hydrazone structures, molecules are linked by N-H···N hydrogen bonds to form chains or sheets. nih.gov These hydrogen-bonded assemblies are often further stabilized by other non-covalent interactions, such as π-π stacking. The resulting crystal packing can adopt various arrangements, including zigzag or herring-bone patterns. researchgate.net The architecture of the hydrogen bonding network is a crucial determinant of the material's bulk properties. nih.gov
Pi-Pi Stacking Interactions in this compound Assemblies
The aromatic phenyl rings of this compound provide the basis for another crucial non-covalent interaction: π-π stacking. researchgate.netresearchgate.netnih.govnih.gov This interaction, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, plays a significant role in the stabilization of supramolecular assemblies. rsc.orglibretexts.orgencyclopedia.pubmdpi.comwikipedia.org
Role in Hierarchical Self-Assembly
Pi-π stacking interactions, in concert with hydrogen bonding, drive the hierarchical self-assembly of this compound molecules. nih.govresearchgate.net Initially, hydrogen bonds may direct the formation of one- or two-dimensional structures, such as chains or sheets. Subsequently, these primary structures can stack upon one another through π-π interactions, leading to the formation of more complex three-dimensional architectures. nih.gov This cooperative interplay between orthogonal non-covalent interactions is a hallmark of supramolecular chemistry and is essential for the construction of well-defined nanostructures. canada.ca The ability to control these interactions through chemical modification offers a pathway to designing materials with specific self-assembly properties. rsc.org
Formation of Supramolecular Rectangles and Other Organized Structures
The directional nature of both hydrogen bonding and π-π stacking in this compound systems can be harnessed to construct highly organized supramolecular architectures, including discrete shapes like rectangles. researchgate.netnih.govnih.govrsc.org
Crystal Engineering Principles Applied to this compound
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state structures with desired properties. In the case of this compound, also known as benzil (B1666583) dihydrazone, the principles of crystal engineering are evident in its distinct molecular conformation and the resulting supramolecular assembly.
The molecular structure of this compound is notably non-planar. X-ray crystallography studies reveal that the molecule possesses a twisted conformation, characterized by a significant torsion angle of approximately 70° between the two imine bonds (N=C–C=N). rsc.org This twisted geometry is a key factor influencing its packing in the solid state.
The primary intermolecular interaction governing the self-assembly of this compound in the crystalline state is hydrogen bonding. The hydrazone functional groups act as both hydrogen bond donors (N-H) and acceptors (N). This directional and specific interaction leads to the formation of a well-defined, columnar, single-helical supramolecular structure. rsc.org This is a clear example of how the inherent chemical information within a molecule dictates its long-range order in a crystal.
In contrast, the simpler analogue, diacetyl dihydrazone, is a planar molecule. This planarity allows for a more extended hydrogen-bonded network, resulting in a three-dimensional structure with pores, rather than the helical columns seen in its diphenyl-substituted counterpart. rsc.org The comparison between these two structures underscores a fundamental principle of crystal engineering: subtle changes in molecular geometry can lead to profoundly different solid-state architectures.
The application of crystal engineering principles allows for the rationalization of the observed structure of this compound and provides a basis for designing new materials. By understanding the interplay of molecular shape and hydrogen bonding, it is possible to predict and potentially control the supramolecular organization of related compounds.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| N=C–C=N Torsion Angle | ~70° |
| Supramolecular Structure | Columnar single helix |
| Dominant Interaction | Hydrogen Bonding |
Data sourced from crystallographic studies of benzil dihydrazone. rsc.org
Integration with Dynamic Covalent Chemistry for Supramolecular Dendrimers
The reversible nature of hydrazone formation makes this compound and related structures valuable components in the field of dynamic covalent chemistry (DCC). nih.govnih.gov DCC utilizes reversible reactions under thermodynamic control to "proof-read" and self-correct, leading to the most stable product. nih.gov This approach has been successfully integrated with supramolecular chemistry to construct complex, well-defined architectures like dendrimers. d-nb.inforesearchgate.net
Dendrimers are highly branched, monodisperse macromolecules with a defined core, interior branching units, and a surface of terminal groups. The synthesis of dendrimers can be a complex, multi-step process. However, by combining non-covalent supramolecular interactions with reversible covalent bonds from DCC, a self-assembly approach can be employed. d-nb.inforesearchgate.net
In this context, hydrazone linkages are particularly useful for connecting the outer layers or "caps" of a dendrimer. Research has demonstrated the construction of second-generation self-assembling dendrimers where the final sphere is connected via imines, hydrazones, and oximes. d-nb.inforesearchgate.net The formation of these bonds is reversible, allowing the system to reach a thermodynamically stable, well-defined dendritic structure.
The general strategy involves:
Core and Branching Units: A central core molecule and branching units are designed to pre-assemble through non-covalent interactions, such as metal-ligand coordination. d-nb.inforesearchgate.net
Dynamic Covalent Surface Modification: The periphery of this pre-assembled structure is functionalized with groups that can participate in dynamic covalent reactions, such as aldehydes.
Capping with Hydrazones: The final step involves the addition of capping agents containing a hydrazine group. The reaction between the peripheral aldehydes and the hydrazine caps (B75204) forms hydrazone bonds, completing the dendrimer structure. d-nb.inforesearchgate.net
The success of this method is often confirmed using techniques like ¹H NMR and DOSY NMR spectroscopy, which can show the complete conversion of the aldehyde groups and the formation of the larger dendritic assembly. d-nb.info The integration of hydrazone-based DCC provides a powerful tool for building sophisticated, monodisperse macromolecules through a thermodynamically controlled self-assembly process. nih.govd-nb.inforesearchgate.net
Table 2: Components of a Self-Assembled Dendrimer Using Dynamic Covalent Chemistry
| Dendrimer Component | Chemical Moiety Example | Role in Assembly | Type of Interaction |
|---|---|---|---|
| Core | Terpyridine-Zinc Complex | Central scaffolding | Supramolecular (Metal-Ligand Coordination) |
| Branching Units | Functionalized Terpyridines | Building the dendritic wedge | Supramolecular (Metal-Ligand Coordination) |
| Peripheral Reactive Group | Aldehyde | Site for surface modification | Covalent (pre-reaction) |
| Capping Agent | Hydrazine derivative | Completing the dendrimer | Dynamic Covalent (Hydrazone formation) |
Based on the principles described for self-assembling dendrimers. d-nb.inforesearchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound (Benzil dihydrazone) |
| Diacetyl dihydrazone |
| Hydrazine |
| Aldehyde |
| Imine |
| Oxime |
| Terpyridine |
Applications of Diphenylethanedione Dihydrazone in Organic Reactions and Synthesis
Role as an Intermediate in the Synthesis of Complex Organic Molecules
Diphenylethanedione dihydrazone serves as a crucial, stable, and isolable intermediate in multi-step synthetic sequences. Its primary role is to introduce a dinitrogen unit or to serve as a scaffold for constructing more elaborate molecular architectures.
One of the most significant applications of this compound as an intermediate is in the synthesis of diphenylacetylene. The oxidation of the dihydrazone using reagents such as yellow mercuric oxide or silver trifluoroacetate (B77799) leads to the formation of the alkyne through the elimination of two molecules of nitrogen. orgsyn.org This transformation is a reliable method for producing diphenylacetylene, a fundamental building block for numerous complex organic molecules, including polymers, and as a ligand in organometallic chemistry.
| Reactant | Reagent | Product | Yield | Reference |
| This compound | Yellow Mercuric Oxide in Benzene | Diphenylacetylene | 79-85% | orgsyn.org |
| This compound | Silver Trifluoroacetate in Triethylamine | Diphenylacetylene | - | orgsyn.org |
Furthermore, the reactivity of the terminal amino groups of the dihydrazone allows for its use as a precursor in the template-assisted synthesis of large, aromatic-rich macrocyclic compounds. jocpr.com These complex structures are of interest in supramolecular chemistry and materials science. For instance, in the presence of a metal ion like Nickel(II), this compound can undergo Schiff base condensation with various aldehydes and ketones to form elaborate 14-membered octaaza macrocycles. jocpr.comresearchgate.net
Precursor for Heterocyclic Compounds
The dual hydrazone functionality makes this compound an excellent starting material for the synthesis of a wide range of heterocyclic compounds, especially those containing multiple nitrogen atoms. jocpr.com
The classical and most common method for synthesizing 2,3-diphenylquinoxaline (B159395) and its derivatives is the direct condensation of diphenylethanedione (benzil) with ortho-phenylenediamines. nih.govencyclopedia.pubnih.gov This reaction is a straightforward and high-yielding route to the quinoxaline (B1680401) core. While hydrazones are versatile synthons, the use of this compound as a direct precursor for quinoxaline synthesis is not a conventional strategy. The established pathway proceeds efficiently from the corresponding diketone, making the alternative route via the dihydrazone less common.
Pyrazoles are a fundamentally important class of five-membered nitrogen-containing heterocycles. The most renowned method for their synthesis is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). youtube.com A related approach involves the reaction of hydrazones with suitable partners. For example, the [3+2] cycloaddition reaction between a hydrazone and an alkyne or a related dipolarophile is a modern strategy for constructing the pyrazole ring. rsc.org
While the general reactivity of hydrazones as precursors to pyrazoles is well-established, specific examples detailing the reaction of this compound to form bis-pyrazole systems are not widely reported in standard literature. The potential exists for the two hydrazone units to react with appropriate reagents to form two fused or linked pyrazole rings, but this remains a specialized application.
This compound has proven to be a more direct and effective precursor for other classes of nitrogen-containing heterocycles.
Pyridazines: The reaction of this compound with cyanothioacetamide in a solvent provides a direct route to substituted pyridazines. This cyclocondensation reaction leads to the formation of 3,4-diphenyl-5-cyanopyridazine-6-thione, a highly functionalized six-membered heterocycle. tandfonline.com
Macrocycles: As mentioned previously, this compound is an excellent precursor for constructing large heterocyclic systems. The template condensation with aldehydes or ketones in the presence of a metal template, such as Ni(II) salts, yields 14-membered octaaza macrocyclic complexes. jocpr.com The metal ion orients the dihydrazone precursor for efficient ring closure.
| Precursor 1 | Precursor 2 | Metal Template | Product Class | Reference |
| This compound | Formaldehyde | Ni(II) | 14-membered octaaza macrocycle | jocpr.com |
| This compound | Acetone | Ni(II) | 14-membered octaaza macrocycle | jocpr.com |
| This compound | Benzaldehyde (B42025) | Ni(II) | 14-membered octaaza macrocycle | jocpr.com |
1,2,4-Triazines: While many syntheses of 1,2,4-triazines start from 1,2-dicarbonyl compounds and proceed through a hydrazone intermediate, researchgate.net this compound represents a pre-formed synthon for such rings. Its reaction with suitable single-carbon or nitrogen-containing synthons can lead to the formation of diphenyl-substituted 1,2,4-triazines.
Participation in Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Hydrazones can act as components in these reactions, most notably in [3+2] cycloadditions where they can function as 1,3-dipoles after deprotonation to form azomethine imines. rsc.org
Furthermore, the structure of this compound is related to 1,2-diaza-1,3-butadienes. These conjugated azoalkenes are known to participate as the 4π-electron component in [4+2] cycloaddition reactions (Diels-Alder reactions) with inverse electron demand. ualg.pt Oxidation of this compound could potentially generate a transient 1,2-diaza-1,3-butadiene species, which would then be trapped by a suitable dienophile to form a six-membered heterocyclic ring. While specific, high-yield examples of this compound itself in cycloadditions are specialized, its functional groups possess the inherent reactivity to engage in such transformations.
Utility in Named Organic Reactions
This compound is a key intermediate in at least one major named reaction and is central to other important synthetic transformations.
Wolff-Kishner Reduction: This is a classical method for the deoxygenation of aldehydes and ketones, converting a carbonyl group into a methylene (B1212753) (CH₂) group. chemicalnote.com When applied to diphenylethanedione (benzil), the first step is the in-situ formation of this compound by reaction with hydrazine. Subsequent heating of this dihydrazone intermediate with a strong base, such as potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol, results in the elimination of nitrogen gas and the formation of 1,2-diphenylethane. The dihydrazone is the essential intermediate through which the reduction proceeds.
Oxidation to an Alkyne: The oxidation of this compound with mercuric oxide is a well-documented procedure for synthesizing diphenylacetylene. orgsyn.orgorgsyn.org This reaction, sometimes referred to as the Curtius-Darapsky degradation of α-diketone bis-hydrazones, provides a high-yield pathway to the corresponding alkyne and is often preferred for its clean conversion, avoiding impurities like stilbenes that can form in other methods. orgsyn.org
Japp-Klingemann Reaction for Hydrazone Synthesis and Further Transformations
The Japp-Klingemann reaction is a significant chemical process used for the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.orgchemeurope.com Discovered by Francis Robert Japp and Felix Klingemann, this reaction has become a staple in organic synthesis for creating the hydrazone functional group. wikipedia.org
The reaction mechanism typically begins with the deprotonation of a β-keto-ester to form an enolate anion. wikipedia.orgslideshare.net This nucleophilic enolate then attacks the diazonium salt, yielding an azo compound. wikipedia.org In most cases, this azo intermediate is unstable and undergoes hydrolysis and subsequent decomposition, which involves the cleavage of an acyl group, to produce the final, more stable hydrazone. wikipedia.orgresearchgate.net
While the Japp-Klingemann reaction is a versatile method for synthesizing a wide array of substituted hydrazones, the specific synthesis of this compound (also known as Benzil (B1666583) Dihydrazone) is more commonly achieved through the direct condensation of Diphenylethanedione (Benzil) with hydrazine. synarchive.comorgsyn.org For instance, Benzil can be reacted with hydrazine hydrate (B1144303) in a solvent like n-propyl alcohol under reflux to form the dihydrazone. orgsyn.org
The hydrazones produced via the Japp-Klingemann reaction are valuable intermediates for further transformations to create more complex organic molecules. wikipedia.orgchemeurope.com A primary example of such a transformation is the Fischer indole (B1671886) synthesis, where the hydrazone product is heated in the presence of a strong acid, such as sulfuric acid, to cyclize into an indole derivative. wikipedia.orgyoutube.com This two-step process, combining the Japp-Klingemann reaction with the Fischer indole synthesis, provides an effective route to complex heterocyclic compounds. youtube.com
Table 1: Overview of the Japp-Klingemann Reaction
| Feature | Description |
|---|---|
| Reaction Type | Coupling Reaction |
| Reactants | β-keto-acid or β-keto-ester, Aryl diazonium salt |
| Product | Hydrazone |
| Key Steps | 1. Deprotonation of the β-dicarbonyl compound. 2. Nucleophilic attack on the diazonium salt to form an azo intermediate. 3. Hydrolytic cleavage and rearrangement to form the final hydrazone. | | Common Use | Intermediate synthesis, particularly for the Fischer indole synthesis. wikipedia.orgchemeurope.com |
Wolff-Kishner Reduction and Related Conversions
The Wolff-Kishner reduction is a fundamental organic reaction used to convert carbonyl functionalities of aldehydes and ketones into methylene groups (alkanes). wikipedia.orgvedantu.com This deoxygenation reaction is particularly useful for compounds that are stable under strongly basic conditions. alfa-chemistry.combyjus.com The reaction is typically carried out using hydrazine (NH₂NH₂) and a strong base like potassium hydroxide or sodium ethoxide, at high temperatures in a high-boiling solvent such as ethylene glycol or diethylene glycol. alfa-chemistry.comlibretexts.org
The mechanism of the Wolff-Kishner reduction proceeds in several steps:
Hydrazone Formation : The carbonyl compound reacts with hydrazine to form a hydrazone intermediate. wikipedia.orgvedantu.com
Deprotonation : The hydrazone is deprotonated by the strong base at a nitrogen atom. wikipedia.orgbyjus.com
Rearrangement and N₂ Elimination : The resulting anion rearranges, leading to the formation of a diimide anion which then collapses with the concerted loss of a stable dinitrogen (N₂) molecule, a key thermodynamic driving force for the reaction. wikipedia.orgalfa-chemistry.com
Protonation : This elimination generates a carbanion, which is rapidly and irreversibly protonated by a proton source (typically the solvent) to yield the final alkane product. alfa-chemistry.commasterorganicchemistry.com
In the context of this compound, the reaction provides a direct pathway to reduce the two carbonyl groups of the parent molecule, Benzil. The use of a pre-formed hydrazone, such as this compound, can be advantageous, potentially leading to shorter reaction times and milder reaction conditions compared to the in situ generation of the hydrazone. byjus.compharmaguideline.com The complete reduction of Benzil via its dihydrazone intermediate using the Wolff-Kishner conditions results in the formation of 1,2-diphenylethane.
It is noteworthy that intermediates like Benzil Dihydrazone can undergo other transformations under different conditions. For example, rather than reduction, the oxidation of Benzil Dihydrazone with reagents like mercuric oxide can lead to the formation of Diphenylacetylene, demonstrating a different reaction pathway for this versatile intermediate. orgsyn.org
Table 2: Key Aspects of the Wolff-Kishner Reduction
| Feature | Description |
|---|---|
| Reaction Type | Organic Redox Reaction (Reduction) |
| Reactants | Ketone or Aldehyde, Hydrazine, Strong Base (e.g., KOH) |
| Product | Alkane |
| Key Intermediates | Hydrazone, Diimide anion, Carbanion wikipedia.orgalfa-chemistry.com |
| Driving Force | Irreversible loss of gaseous dinitrogen (N₂) alfa-chemistry.com |
| Conditions | High temperatures, high-boiling polar solvent (e.g., ethylene glycol) libretexts.org |
| Advantage of Pre-formed Hydrazone | Can lead to reduced reaction times and milder conditions. byjus.compharmaguideline.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,2-diphenylethane |
| 3-chloropentane-2,4-dione |
| Benzil |
| Benzil Dihydrazone |
| Benzidine |
| Diphenylethanedione |
| This compound |
| Diphenylacetylene |
| Ethylene glycol |
| Hydrazine |
| Hydrazine hydrate |
| Indole |
| Mercuric oxide |
| n-propyl alcohol |
| Pentane-2,4-dione |
| Potassium hydroxide |
| Sodium ethoxide |
Catalytic Applications of Diphenylethanedione Dihydrazone and Its Metal Complexes
Catalytic Activity of Diphenylethanedione Dihydrazone-based Systems
There is currently no available scientific literature to suggest that this compound itself acts as a catalyst. Research into the catalytic nature of hydrazone-based systems often focuses on the formation of hydrazones being catalyzed by other agents, such as aniline (B41778) and its derivatives, which can accelerate the reaction under biological conditions. nih.govnih.gov However, studies detailing the inherent catalytic activity of the this compound ligand are absent from the reviewed literature.
Heterogeneous and Homogeneous Catalysis with Dihydrazone Complexes
The field of catalysis extensively utilizes metal complexes of various hydrazone ligands in both homogeneous and heterogeneous systems. researchgate.net These complexes are valued for their stability and the tunability of their electronic and steric properties. However, specific examples or studies involving this compound metal complexes in either heterogeneous or homogeneous catalytic processes have not been reported in the available research.
Metal-Dihydrazone Complexes in Oxidation Reactions
Metal-hydrazone complexes have shown promise as catalysts in a variety of oxidation reactions. For instance, dioxomolybdenum(VI) complexes with aroylhydrazone ligands have been evaluated for their catalytic activity in the oxidation of olefins and in oxygen atom transfer reactions. researchgate.netresearchgate.net Similarly, copper(II) complexes of arylhydrazones have been employed as catalysts for the oxidation of cyclohexane. mdpi.com Despite these advances with other hydrazone derivatives, there is no specific data or research on the use of this compound metal complexes in catalytic oxidation reactions.
Potential in Other Organic Transformations
The versatility of hydrazone ligands has led to the exploration of their metal complexes in a range of organic transformations beyond oxidation. These include C-H activation, amination, and polymerization reactions catalyzed by dipyrrin-based metal complexes, which share some structural similarities with dihydrazones. rsc.org However, the potential of this compound complexes in these or other specific organic transformations remains an unexplored area of research, with no dedicated studies available.
Mechanistic Investigations of Catalytic Pathways
Understanding the mechanistic pathways is crucial for the development of efficient catalysts. Mechanistic studies have been conducted on hydrazone-related reactions, such as the copper-catalyzed fragmentation of N-monosubstituted hydrazones and the nucleophilic catalysis of hydrazone formation. nih.govmdpi.com These studies provide insights into the reactivity of the hydrazone moiety. Nevertheless, mechanistic investigations specifically detailing the catalytic pathways of reactions mediated by this compound or its metal complexes are not present in the current body of scientific literature.
Development of Supported Dihydrazone Catalysts
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in industrial processes. While the development of supported catalysts is an active area of research for many catalytic systems, there is no information available regarding the development or study of supported catalysts based on this compound.
Future Research Directions and Concluding Remarks
Emerging Trends in Diphenylethanedione Dihydrazone Research
The landscape of this compound research is dynamic, with several key trends shaping its future trajectory. A significant area of focus is its application in dynamic combinatorial chemistry (DCC). researchgate.netekb.eg The reversible nature of the hydrazone bond makes it an ideal candidate for the generation of dynamic combinatorial libraries (DCLs), which are instrumental in the discovery of new molecules with specific functions. researchgate.netekb.eg Researchers are exploring the use of this compound and its derivatives to create complex libraries of macrocycles and other structures, which can be screened for various applications, including drug discovery and materials science. researchgate.netekb.eg
Another emerging trend is the use of electrosynthesis for the transformation of hydrazones. beilstein-journals.org This method offers a green and efficient alternative to traditional chemical synthesis, allowing for the construction of complex nitrogen-containing heterocycles. researchgate.net The electrochemical oxidation of hydrazones, including those derived from benzil (B1666583) (diphenylethanedione), is being investigated for the synthesis of novel compounds with potential biological activities. beilstein-journals.orgnih.gov
Furthermore, there is a growing interest in the development of hydrazone-based materials with tunable properties. nih.gov By modifying the structure of this compound, researchers aim to create materials with specific optical, electronic, and mechanical properties for applications in areas such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.netdergipark.org.tr
Potential for Advanced Materials Science Applications
The unique structural features of this compound make it a promising building block for the creation of advanced materials. Its ability to form stable complexes with metal ions is being explored for the development of new catalysts and sensors. researchgate.net The dihydrazone moiety can act as a chelating agent, binding to metal ions and influencing their catalytic activity or producing a detectable signal in the presence of specific analytes. researchgate.netdergipark.org.tr
The reversible nature of the hydrazone bond is also being harnessed for the development of self-healing materials. researchgate.net Hydrogels crosslinked with hydrazone bonds can exhibit reversible sol-gel transitions in response to changes in pH, allowing for the material to repair itself after damage. researchgate.net This property is particularly attractive for applications in biomedical engineering and soft robotics.
Moreover, the incorporation of this compound into polymer structures can lead to the development of materials with enhanced thermal and mechanical stability. The rigid aromatic rings of the diphenylethanedione core can impart stiffness to the polymer backbone, while the hydrazone linkages can provide a mechanism for stress dissipation.
Challenges and Opportunities in this compound Chemistry
Despite its potential, the synthesis and application of this compound are not without challenges. One of the primary hurdles is controlling the stereochemistry of the dihydrazone. The presence of two C=N double bonds can lead to the formation of different isomers, which may have distinct properties and activities. The selective synthesis of a single isomer remains a significant challenge for synthetic chemists.
Another challenge lies in the stability of the hydrazone bond under certain conditions. While the reversibility of the bond is advantageous for applications such as DCC and self-healing materials, it can also be a drawback in applications where long-term stability is required. researchgate.net Researchers are exploring various strategies to modulate the stability of the hydrazone bond, such as by introducing electron-withdrawing or electron-donating groups into the molecule. researchgate.net
Q & A
Q. What are the standard synthetic methodologies for diphenylethanedione dihydrazone, and how are reaction conditions optimized?
this compound is typically synthesized via condensation reactions. For example, reacting diphenylethanedione with hydrazine derivatives in glacial acetic acid under reflux (8–12 hours) yields the dihydrazone product. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of diphenylethanedione to hydrazine), solvent choice (acetic acid or ethanol), and temperature control (60–100°C). Post-synthesis purification often involves recrystallization from acetone/petroleum ether mixtures . Variations in reaction conditions (e.g., room-temperature stirring vs. reflux) may influence byproduct formation, requiring optimization via TLC or HPLC monitoring .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
- Single-crystal X-ray diffraction (SC-XRD): Resolves molecular geometry and supramolecular interactions. For example, SC-XRD revealed a triclinic crystal system (space group P-1) with a "L-shaped" molecular conformation in N,N'-bis(3-quinolylmethylene)this compound .
- FT-IR and NMR: Confirm hydrazone bond formation (C=N stretching at ~1600 cm⁻¹) and aromatic proton environments.
- Elemental analysis: Validates stoichiometry (e.g., C₃₄H₂₄N₆ for a quinoline-derived analog) .
Q. How is purity assessed for this compound in pharmaceutical research?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity evaluation. Pharmaceutical reference standards (e.g., EP/JP monographs) often specify limits for related impurities like residual diphenylethanedione (<0.1%) .
Advanced Research Questions
Q. What intermolecular interactions govern the supramolecular assembly of this compound derivatives?
Hirshfeld surface analysis of N,N'-bis(3-quinolylmethylene)this compound identified dominant H···H (52.3%), C···H (9.9%), and π-π stacking interactions (13.1% C···C) as key drivers of crystal packing. These interactions form hydrogen-bonded rectangular networks, stabilized by perpendicular quinoline moieties . Computational studies (e.g., DFT) further quantify interaction energies and electron density distributions .
Q. How do computational methods (DFT, molecular docking) enhance the study of this compound's electronic properties?
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps), charge transfer dynamics, and electrostatic potential surfaces. For example, quinoline-substituted derivatives exhibit reduced band gaps (~3.2 eV), suggesting potential photochemical applications. Molecular docking studies can also model binding affinities with biological targets (e.g., enzymes) .
Q. What mechanistic insights explain unexpected byproducts in dihydrazone synthesis?
Competing pathways may occur during condensation. For instance, α-bromoacetophenones reacting with aromatic hydrazides can yield triazines or phenylglyoxal dihydrazones depending on substituent effects (electron-withdrawing groups favor triazines) and solvent polarity. Mechanistic studies using LC-MS or in-situ IR spectroscopy are critical for pathway elucidation .
Q. How do solvent and catalyst choices influence the recyclability of dihydrazone synthesis protocols?
Mesoporous silica-supported catalysts (e.g., Ti-SBA-15@ILTsO) enable recyclable synthesis (>90% yield over six cycles) in ethanol at 60°C. Catalyst stability is assessed via BET surface area analysis and leaching tests (ICP-OES for metal content) .
Methodological Considerations
Q. What strategies validate the reproducibility of crystallographic data for dihydrazone derivatives?
Q. How are mixed-methods approaches applied in dihydrazone research?
Quantitative studies (e.g., kinetic analysis of reaction rates) pair with qualitative methods (interviews on synthetic challenges) to address multifaceted questions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
